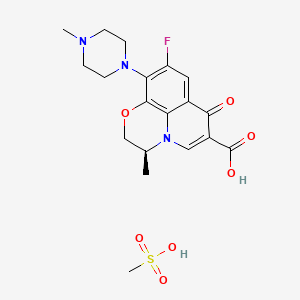

Levofloxacin mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPLOATUDIRNAS-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673048 | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226578-51-4 | |

| Record name | Levofloxacin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Levofloxacin Mesylate on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofloxacin, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular interactions between levofloxacin mesylate and its primary target in many Gram-negative bacteria, DNA gyrase. Through the formation of a stable ternary complex with the enzyme and bacterial DNA, levofloxacin inhibits the crucial DNA religation step, leading to an accumulation of double-strand DNA breaks and subsequent cell death. This document outlines the quantitative parameters of this interaction, detailed experimental protocols for its investigation, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

Levofloxacin's primary mode of action is the inhibition of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[3] Levofloxacin, like other fluoroquinolones, binds to the complex formed between DNA gyrase and a segment of DNA.[1] This interaction stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved.

The key steps in the mechanism are:

-

Binding to the Gyrase-DNA Complex: Levofloxacin does not bind effectively to DNA gyrase alone but rather to the enzyme-DNA complex. This binding is mediated through interactions with both the GyrA subunits and the cleaved DNA strands.[1]

-

Formation of a Ternary Complex: The drug, enzyme, and DNA form a stable ternary complex.[1] This complex traps the DNA gyrase in its cleavage-competent conformation.

-

Inhibition of DNA Religation: The crucial inhibitory action of levofloxacin is the prevention of the DNA religation step. After DNA gyrase creates a double-strand break to allow for strand passage, it must reseal the break. Levofloxacin physically obstructs this re-ligation, leading to an accumulation of these cleavage complexes.[1]

-

Induction of Double-Strand DNA Breaks: The stabilized cleavage complexes are converted into permanent double-strand breaks upon the progression of replication forks, leading to the fragmentation of the bacterial chromosome.[1]

-

Bacterial Cell Death: The accumulation of extensive DNA damage triggers cellular processes that result in rapid, concentration-dependent bacterial cell death.[1]

Quantitative Analysis of Levofloxacin-DNA Gyrase Interaction

The inhibitory potency of levofloxacin against DNA gyrase is quantified by various parameters, most commonly the half-maximal inhibitory concentration (IC50). These values can vary depending on the bacterial species and the specific assay conditions.

| Bacterial Species | Enzyme | Assay Type | IC50 (µg/mL) | Reference |

| Enterococcus faecalis | DNA Gyrase | Supercoiling | 28.1 | [4] |

| Escherichia coli | DNA Gyrase | Supercoiling | 2.50 ± 0.14 | [5] |

| Mycobacterium tuberculosis | DNA Gyrase | Supercoiling | 0.5 | [6] |

| Staphylococcus aureus | DNA Gyrase | Supercoiling | Not specified | |

| Streptococcus pneumoniae | DNA Gyrase | Cleavage Complex | Not specified | [7] |

Note: IC50 values are dependent on assay conditions such as enzyme and substrate concentrations. Direct comparison between studies should be made with caution.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is a direct measure of a compound's effect on the enzyme's catalytic cycle.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

-

10 mM ATP solution

-

This compound stock solution (in water or DMSO)

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

-

2X Stop Buffer/Loading Dye (GSTEB): 10% SDS, 50% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol in STE buffer (40 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA)

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled reaction tubes.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction tubes.

-

Enzyme Addition: Dilute the DNA gyrase enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction. The final reaction volume is typically 30 µL.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 2X stop buffer/loading dye and chloroform:isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.

-

Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel in TAE or TBE buffer at a constant voltage until the dye fronts have migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each levofloxacin concentration. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA Gyrase Cleavage Assay

This assay is designed to detect the formation of the ternary cleavage complex stabilized by fluoroquinolones. It measures the conversion of supercoiled plasmid DNA into a linear form.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Supercoiled pBR322 plasmid DNA

-

5X Cleavage Assay Buffer: Typically similar to the supercoiling buffer but without ATP .[8]

-

This compound stock solution

-

SDS (Sodium Dodecyl Sulfate) solution (e.g., 2%)

-

Proteinase K (e.g., 10 mg/mL)

-

2X Stop Buffer/Loading Dye

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, combine the 5X cleavage assay buffer, supercoiled pBR322 DNA, and varying concentrations of this compound in reaction tubes.[9]

-

Enzyme Addition: Add a higher concentration of DNA gyrase than used in the supercoiling assay to the reaction tubes.[8]

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.[10]

-

Complex Trapping: Add SDS to a final concentration of 0.2-1% to denature the gyrase subunits that are not covalently attached to the DNA.[8][9]

-

Protein Digestion: Add Proteinase K to digest the DNA gyrase proteins, leaving the DNA with breaks. Incubate at 37°C for an additional 30 minutes.[8][9]

-

Reaction Termination and Extraction: Stop the reaction and extract with chloroform:isoamyl alcohol as described for the supercoiling assay.[10]

-

Agarose Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel.[9]

-

Visualization and Analysis: Stain the gel and visualize the bands. The presence of a linear DNA band indicates the formation of a stable cleavage complex induced by levofloxacin. The amount of linear DNA will be proportional to the concentration of the drug.[9]

Visualizations

Signaling Pathway of Levofloxacin Action

Caption: Mechanism of action of levofloxacin on DNA gyrase.

Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Experimental Workflow for DNA Gyrase Cleavage Assay

Caption: Workflow for DNA gyrase cleavage assay.

References

- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rcsb.org [rcsb.org]

- 8. inspiralis.com [inspiralis.com]

- 9. inspiralis.com [inspiralis.com]

- 10. inspiralis.com [inspiralis.com]

Physicochemical Properties of Levofloxacin Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of levofloxacin mesylate. The information presented is intended to support research, development, and formulation activities involving this important fluoroquinolone antibiotic.

Chemical and Physical Properties

Levofloxacin is the levorotatory isomer of ofloxacin, a racemic mixture. The mesylate salt is formed to enhance the aqueous solubility and overall physicochemical properties of the parent drug.

| Property | Value | Reference |

| Chemical Name | (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid | PubChem |

| Molecular Formula | C₁₉H₂₄FN₃O₇S | PubChem |

| Molecular Weight | 457.5 g/mol | PubChem |

| Appearance | Light yellowish-white to yellow-white crystal or crystalline powder | [1] |

| Melting Point | 225-227 °C (decomposes) (for Levofloxacin base) | [1] |

| pKa | pKa₁ = 5.35 (carboxylic acid), pKa₂ = 6.72 (piperazinyl) (for Levofloxacin base) | [2] |

| Solubility (Levofloxacin base) | Freely soluble in glacial acetic acid, chloroform; sparingly soluble in water. From pH 0.6 to 5.8, solubility is approximately 100 mg/mL. Above pH 5.8, solubility increases to a maximum of 272 mg/mL at pH 6.7 and then decreases to about 50 mg/mL at pH 6.9. | [3][4] |

Experimental Protocols

Solubility Determination

The solubility of this compound can be determined using the equilibrium solubility method.

Protocol: Equilibrium Solubility Determination

-

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of levofloxacin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Melting Point Determination

The melting point can be determined using standard pharmacopeial methods, such as the capillary method.

Protocol: Capillary Melting Point Determination (as per USP <741>) [5]

-

Sample Preparation: Finely powder the dry this compound sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the apparatus at a controlled rate (e.g., 1 °C/minute) near the expected melting point.

-

Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten.

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination [6]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., methanol-water mixture).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve.

Stability Profile

Levofloxacin is known to be susceptible to photodegradation. The formation of the mesylate salt can potentially improve its stability. Stability studies should be conducted according to ICH guidelines.[7]

| Stress Condition | Expected Outcome for Levofloxacin | Reference |

| Acid/Base Hydrolysis | Slight degradation in acidic conditions, stable in basic conditions. | [8] |

| Oxidation | Significant degradation. | [9] |

| Thermal | Generally stable. | [9] |

| Photostability | Degradation upon exposure to light. | [10] |

Protocol: Forced Degradation Study (as per ICH Q1A(R2)) [7]

-

Acid Hydrolysis: Expose the drug substance to 0.1N HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Expose the drug substance to 0.1N NaOH at an elevated temperature.

-

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[10]

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to quantify the parent drug and any degradation products.[9]

Mechanism of Action

Levofloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition disrupts bacterial DNA replication, leading to cell death.

Caption: Mechanism of action of Levofloxacin.

Experimental and Logical Workflows

The development and characterization of this compound involves a series of logical steps, from initial salt screening to full physicochemical profiling.

Caption: Workflow for this compound characterization.

References

- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. jgtps.com [jgtps.com]

- 5. thinksrs.com [thinksrs.com]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

In Vitro Antibacterial Spectrum of Levofloxacin Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of levofloxacin mesylate, a synthetic, broad-spectrum antibacterial agent of the fluoroquinolone class. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial agents. This document details the mechanism of action, quantitative antibacterial activity, and standardized methodologies for susceptibility testing of this compound.

Mechanism of Action

Levofloxacin exerts its bactericidal action by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] Both of these are type II topoisomerases that play crucial roles in bacterial DNA replication, transcription, repair, and recombination.[4]

-

DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription.[2] Inhibition of DNA gyrase leads to the cessation of these processes.

-

Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter DNA molecules following replication.[1] By inhibiting topoisomerase IV, levofloxacin prevents the segregation of replicated bacterial chromosomes, thereby halting cell division.[1]

The inhibition of these enzymes by levofloxacin results in strand breakage in the bacterial chromosome, leading to a rapid bactericidal effect.[5]

References

- 1. In-vitro activity of levofloxacin, a new fluoroquinolone: evaluation against Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. ihma.com [ihma.com]

- 5. researchgate.net [researchgate.net]

Degradation Pathways of Levofloxacin Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of levofloxacin mesylate, a widely used fluoroquinolone antibiotic. Understanding the degradation behavior of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and storage to patient administration. This document summarizes key findings from forced degradation studies, outlines experimental protocols, presents quantitative data, and visualizes the complex degradation pathways.

Overview of Levofloxacin Degradation

Levofloxacin is susceptible to degradation under various stress conditions, including oxidative, photolytic, and hydrolytic (acidic) environments.[1][2] Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3] These studies reveal that levofloxacin's degradation primarily involves modifications to its piperazine ring, decarboxylation, defluorination, and the formation of an N-oxide derivative.[4][5][6]

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from various forced degradation studies on levofloxacin, providing insights into its stability under different stress conditions.

Table 1: Summary of Levofloxacin Degradation under Various Stress Conditions

| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |

| Acid Hydrolysis | 5.0 M HCl | Minor Degradation | [7] |

| Base Hydrolysis | 5.0 M NaOH | No Degradation | [7] |

| Oxidative | 30% H₂O₂ | Significant Degradation | [7] |

| Oxidative (Microwave) | 0.3% H₂O₂, 20 min | 27.22% | [8] |

| Thermal | 105 °C | No Degradation | [7] |

| Aqueous Hydrolysis | Water | No Degradation | [7] |

| Photolytic (Daylight) | Ringer's solution, 84 days | ~15% | [9] |

| Photolytic (Daylight) | 5% Dextrose, 84 days | ~4% | [9] |

| Photolytic (Daylight) | 0.9% NaCl, 84 days | ~4% | [9] |

| Photocatalytic (UV) | TiO₂ nanoparticles, 120 min | >90% | [10] |

| Photocatalytic (Solar) | g-C₃N₄, 60 min | 80.1% | [11] |

| Photocatalytic (Visible) | BiVO₄, 170 min | ~76% | [4][12] |

Table 2: Identified Degradation Products of Levofloxacin

| Degradation Product | m/z | Formation Condition | Reference |

| Levofloxacin N-oxide | 378.1 | Oxidative, Photolytic | [5][6][13] |

| Desmethyl Levofloxacin | 348.2 | Oxidative, Photocatalytic | [4][5] |

| Descarboxyl Levofloxacin | 318.2 | Oxidative, Photocatalytic | [4][5] |

| Defluorinated Levofloxacin | 343 | Photocatalytic | [4] |

| Hydroxylated Levofloxacin | - | Photocatalytic | [4] |

| Piperazine Ring Cleavage Products | 265, 218, 217, 170, 122 | Photocatalytic | [11] |

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols are based on methods cited in the literature.

General Sample Preparation

A stock solution of levofloxacin is typically prepared by dissolving the API in a suitable solvent, such as methanol or a mixture of mobile phase components, to a known concentration (e.g., 1 mg/mL).[1]

Acid and Base Hydrolysis

To induce acid hydrolysis, the levofloxacin stock solution is treated with an acid, such as 5.0 M hydrochloric acid, and heated.[7] For basic hydrolysis, a base like 5.0 M sodium hydroxide is used under similar heating conditions.[7] Samples are withdrawn at specific time intervals, neutralized, and diluted for analysis.

Oxidative Degradation

Oxidative stress is applied by adding hydrogen peroxide (e.g., 30% v/v) to the drug solution.[7] The reaction is typically carried out at room temperature, and samples are collected and analyzed at predetermined times.

Thermal Degradation

For thermal stress testing, the solid drug substance or a solution is exposed to high temperatures, for instance, 105°C, for a specified duration.[7]

Photolytic Degradation

To assess photosensitivity, solutions of levofloxacin are exposed to a light source, such as near ultraviolet light (peak wavelength 352 nm) for a defined period (e.g., 16 hours).[14] Control samples are kept in the dark to differentiate between photolytic and other forms of degradation.

Analytical Methodology

The primary analytical technique for separating and quantifying levofloxacin and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for identification.[2][5] A typical HPLC system would utilize a C18 column with a mobile phase consisting of a buffer (e.g., sodium dihydrogen orthophosphate with triethylamine) and an organic modifier like methanol, run in either isocratic or gradient mode.[1][2] Detection is commonly performed using a UV detector at a wavelength of around 294 nm.[2]

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for forced degradation studies.

Caption: Proposed degradation pathways of levofloxacin under different stress conditions.

Caption: A typical experimental workflow for forced degradation studies of levofloxacin.

Conclusion

This technical guide has synthesized information on the degradation pathways of this compound. The primary degradation routes include oxidation to form levofloxacin N-oxide and various photocatalytic transformations such as demethylation, defluorination, decarboxylation, and piperazine ring opening. Levofloxacin demonstrates notable stability under basic and thermal stress but is susceptible to acidic and oxidative conditions. The provided data, protocols, and visual diagrams serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable formulations and robust analytical methods for levofloxacin-containing products.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. deswater.com [deswater.com]

- 5. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photocatalytic degradation of the antibiotic levofloxacin using highly crystalline TiO2 nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. squ.elsevierpure.com [squ.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Properties and Stereochemistry of Levofloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, stands as a prominent example of a successful chiral switch in drug development. It is the pure S-(-)-enantiomer of the racemic compound ofloxacin. This technical guide provides a comprehensive overview of the chiral properties and stereochemistry of levofloxacin, detailing the profound impact of its specific stereoisomeric configuration on its pharmacological, pharmacokinetic, and toxicological profile. The document delves into the differential antibacterial activity, mechanism of action, and safety profiles of the levofloxacin and its R-(+)-enantiomer. Furthermore, detailed experimental protocols for its synthesis and chiral separation are provided, alongside visualizations of its molecular interactions and cellular effects. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering in-depth insights into the critical role of stereochemistry in modern therapeutics.

Introduction: The Significance of Chirality in Levofloxacin

Ofloxacin is a chiral fluoroquinolone with a stereogenic center at the C-3 position of the oxazine ring, existing as a pair of enantiomers: the S-(-)-isomer (levofloxacin) and the R-(+)-isomer (dextrofloxacin)[1][2]. The development of levofloxacin as a single-enantiomer drug, a concept known as a "chiral switch," was driven by the discovery that the desired antibacterial activity resides almost exclusively in the S-enantiomer[3][4]. In vitro studies have demonstrated that levofloxacin is 8 to 128 times more potent than its R-(+)-counterpart against a broad spectrum of both Gram-positive and Gram-negative bacteria[3][5]. This enhanced potency allows for administration of a lower dose compared to the racemic ofloxacin, leading to a more favorable therapeutic index and a reduced potential for adverse effects[6].

Physicochemical Properties of Levofloxacin Enantiomers

The distinct three-dimensional arrangement of atoms in levofloxacin and dextrofloxacin influences their physical and chemical properties, which in turn can affect their biological behavior. While comprehensive data for dextrofloxacin is limited due to its pharmacological inactivity, the properties of levofloxacin are well-characterized.

| Property | Levofloxacin (S-(-)-enantiomer) | Dextrofloxacin (R-(+)-enantiomer) |

| IUPAC Name | (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][3][7]benzoxazine-6-carboxylic acid | (R)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][3][7]benzoxazine-6-carboxylic acid |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₈H₂₀FN₃O₄ |

| Molar Mass | 361.37 g/mol | 361.37 g/mol |

| Melting Point | 228.6°C[8] | Data not readily available |

| Solubility | Soluble in ethanol and chloroform. In aqueous solutions, solubility is pH-dependent: ~100 mg/mL (pH 0.6-5.8), max of 272 mg/mL at pH 6.7, and ~50 mg/mL at pH 6.9.[8][9] Practically insoluble in water. | Data not readily available |

| pKa | pKa₁ (carboxylic acid) = 5.70 - 6.05; pKa₂ (piperazinyl group) = 7.90 - 8.22[8] | Data not readily available |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

Stereoselective Pharmacodynamics

The profound difference in the antibacterial efficacy of ofloxacin's enantiomers is a direct consequence of their stereoselective interaction with the target bacterial enzymes: DNA gyrase and topoisomerase IV.

Mechanism of Action

Levofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11] Levofloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[11]

The S-configuration of levofloxacin allows for a more effective binding to these target enzymes compared to the R-(+)-enantiomer.[4] This stereospecific interaction is the molecular basis for its superior antibacterial activity.

Comparative Antibacterial Activity

The enhanced potency of levofloxacin is evident in its lower minimum inhibitory concentrations (MICs) against a wide range of pathogens compared to ofloxacin and, by extension, dextrofloxacin. Levofloxacin is generally considered to be twice as active as ofloxacin.[12]

| Organism | Levofloxacin (S-isomer) MIC (μg/mL) | Ofloxacin (Racemate) MIC (μg/mL) | Dextrofloxacin (R-isomer) MIC (μg/mL) |

| Escherichia coli | 0.03[13] | 0.06 - 0.25 | > 3.13 |

| Klebsiella pneumoniae | 0.25[13] | 0.25 - 0.5 | Data not readily available |

| Pseudomonas aeruginosa | 1.0 - 4.0[13] | 1.0 - 8.0 | Data not readily available |

| Staphylococcus aureus | 0.25[13] | 0.25 - 0.5 | 25 |

| Streptococcus pneumoniae | 1.0 | 2.0 | 50 |

Note: MIC values can vary depending on the strain and testing methodology. The data presented is a representative range from various sources.

Differential Inhibition of Target Enzymes

The differential activity of the enantiomers is further quantified by their 50% inhibitory concentrations (IC₅₀) against the target enzymes. Studies have shown that levofloxacin is a significantly more potent inhibitor of DNA gyrase and topoisomerase IV than its R-(+)-counterpart. The IC₅₀ of ofloxacin for E. coli DNA gyrase is approximately twice that of levofloxacin, reflecting the racemic nature of ofloxacin.[14] Furthermore, competitive binding assays have revealed that (S)-ofloxacin binds to the DNA-DNA gyrase complex with approximately 12-fold greater affinity than (R)-ofloxacin.[1][2]

| Enzyme | Levofloxacin (S-isomer) IC₅₀ (μg/mL) | Ofloxacin (Racemate) IC₅₀ (μg/mL) | Dextrofloxacin (R-isomer) IC₅₀ (μg/mL) |

| E. coli DNA Gyrase | 2.50 ± 0.14[14] | 6.20 ± 0.17[14] | > 100 |

| S. aureus DNA Gyrase | 8.06[13] | Data not readily available | Data not readily available |

| S. aureus Topoisomerase IV | 9.81[13] | Data not readily available | Data not readily available |

| E. faecalis DNA Gyrase | 28.1[15] | Data not readily available | Data not readily available |

| E. faecalis Topoisomerase IV | 8.49[15] | Data not readily available | Data not readily available |

Stereoselective Pharmacokinetics and Metabolism

Levofloxacin exhibits favorable pharmacokinetic properties, including rapid and extensive absorption with a bioavailability of approximately 99%.[10] It is widely distributed throughout the body and is primarily excreted unchanged in the urine.[4] Importantly, levofloxacin is stereochemically stable in vivo, meaning it does not undergo inversion to the inactive R-(+)-enantiomer.[3][5] This stability ensures that the therapeutic activity is maintained throughout its duration of action.

Comparative Toxicology

Common adverse effects associated with levofloxacin are generally mild and include gastrointestinal and central nervous system effects.[6]

Eukaryotic Cell Signaling Pathways Affected by Levofloxacin

Beyond its antibacterial activity, levofloxacin has been shown to exert effects on eukaryotic cells, particularly at higher concentrations. These effects are primarily linked to the induction of oxidative stress and mitochondrial dysfunction.

Induction of Oxidative Stress

Levofloxacin can increase the production of reactive oxygen species (ROS), leading to oxidative damage within cells.[7][18] This can result in damage to DNA, proteins, and lipids.[19] In erythrocytes, levofloxacin-induced oxidative stress can lead to eryptosis, a form of programmed red blood cell death.[20][21]

Mitochondrial Dysfunction

Levofloxacin can interfere with mitochondrial function by inhibiting the electron transport chain, specifically complexes I and III.[6][7] This leads to a decrease in ATP production and further contributes to ROS generation.[6][7] In cancer cell lines, this inhibition of mitochondrial biogenesis has been shown to deactivate pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, leading to apoptosis.[6][14][22]

Experimental Protocols

Synthesis of Levofloxacin Hemihydrate

This protocol describes a common method for the synthesis of levofloxacin hemihydrate.

Materials:

-

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][7]benzoxazine-6-carboxylic acid

-

N-methylpiperazine

-

Dimethyl sulfoxide (DMSO)

-

Isopropyl alcohol

-

Ethanol

-

Water

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][7]benzoxazine-6-carboxylic acid (1 mole) in DMSO (200 mL).

-

Add N-methylpiperazine (2 moles) to the suspension.

-

Heat the reaction mixture to 80°C and maintain for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, add isopropyl alcohol (1200 mL) to the flask and stir for approximately 60 minutes at 25°C to precipitate the crude levofloxacin.[7]

-

Filter the solid, wash with isopropyl alcohol (175 mL), and dry at 60-70°C to a constant weight to obtain crude levofloxacin.[7]

-

For purification and conversion to the hemihydrate form, dissolve the crude levofloxacin (150 g) in a mixture of ethanol (810 mL) and water (90 mL).[7]

-

Add activated carbon (10 g) and stir at reflux temperature for about 30 minutes.[7]

-

Filter the hot solution and then cool the filtrate to 5-10°C for 1 hour to crystallize the product.[7]

-

Filter the levofloxacin hemihydrate and dry at 60-70°C to a constant weight.[7]

Chiral Separation of Ofloxacin Enantiomers by HPLC

This protocol provides a general method for the analytical separation of ofloxacin enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Materials and Equipment:

-

HPLC system with a UV or fluorescence detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)

-

Ofloxacin standard

-

Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid

-

Diethylamine

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of hexane, ethanol, methanol, acetic acid, and diethylamine in a ratio of 70:20:10:0.45:0.05 (v/v/v/v/v). The inclusion of diethylamine is crucial for enhancing chromatographic efficiency and resolution.

-

Sample Preparation: Dissolve a small amount of ofloxacin in the mobile phase to prepare a standard solution.

-

HPLC Conditions:

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05)

-

Flow Rate: Typically 1.0 mL/min

-

Detection: Fluorescence detector (e.g., excitation at 290 nm, emission at 500 nm) or UV detector (e.g., at 294 nm).

-

Injection Volume: Typically 10-20 µL

-

-

Analysis: Inject the ofloxacin standard solution into the HPLC system and record the chromatogram. The two enantiomers should be baseline resolved, with levofloxacin typically eluting as the first peak.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Levofloxacin - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotic drug levofloxacin inhibits proliferation and induces apoptosis of lung cancer cells through inducing mitochondrial dysfunction and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 12. Comparative in vitro activity of levofloxacin and ofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. scholarly.org [scholarly.org]

- 19. researchgate.net [researchgate.net]

- 20. Levofloxacin induces erythrocyte contraction leading to red cell death | Drug Target Insights [journals.aboutscience.eu]

- 21. Levofloxacin induces erythrocyte contraction leading to red cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Repositioning of antibiotic levofloxacin as a mitochondrial biogenesis inhibitor to target breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Levofloxacin in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the pharmacokinetics (PK) and metabolism of levofloxacin, a broad-spectrum fluoroquinolone antibiotic, across key preclinical species. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of levofloxacin in these models is critical for the nonclinical development of new therapies, aiding in dose selection, prediction of human pharmacokinetics, and assessment of safety profiles.

Pharmacokinetics of Levofloxacin in Preclinical Species

Levofloxacin generally exhibits linear pharmacokinetics and is rapidly absorbed and widely distributed in most preclinical models.[1][2] However, significant inter-species differences exist, particularly in elimination half-life, which influences dosing strategies designed to mimic human exposure.

In dogs, levofloxacin is well-absorbed after oral administration and demonstrates a relatively long elimination half-life compared to other non-primate species.[3][4] The volume of distribution is large, indicating extensive tissue penetration.[5] Bioavailability following oral administration is generally good, though it can be lower than subcutaneous administration.[5]

Table 1: Pharmacokinetic Parameters of Levofloxacin in Dogs

| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (L/h/kg) | Reference(s) |

|---|---|---|---|---|---|---|---|---|---|

| Intravenous (IV) | 2.5 | - | - | - | 7.85 ± 2.30 | - | 1.20 ± 0.13 | 0.11 ± 0.03 | [6][5] |

| Intravenous (IV) | 5 | - | - | 19.05 ± 6.4 | 7.93 ± 1.41 | - | 2.43 ± 0.57 | - | [7] |

| Intravenous (IV) | 15 | - | - | - | 6.23 ± 0.91 | - | 1.19 ± 0.20 | 0.145 ± 0.032 | [3][4] |

| Oral (PO) | 5 | - | 1.82 ± 0.44 | - | - | 60.94 ± 4.54 | - | - | [6][5] |

| Oral (PO) | ~23.7 | 15.5 ± 3.69 | - | - | 5.84 ± 1.17 | 104 ± 30.2 | - | - | [3][4] |

| Subcutaneous (SC) | 5 | 2.51 ± 0.14 | 2.82 ± 0.64 | - | 7.78 ± 1.54 | 79.90 ± 8.17 | - | 0.14 ± 0.02 |[6][5] |

Studies in rabbits show that levofloxacin has a high clearance rate and a shorter elimination half-life compared to dogs.[8] Bioavailability after intramuscular (IM) and subcutaneous (SC) administration is excellent.[9] Due to its melanin-binding properties, levofloxacin shows substantial enrichment and very long retention in pigmented ocular tissues after intravitreal injection in pigmented rabbits compared to albino rabbits.[10]

Table 2: Pharmacokinetic Parameters of Levofloxacin in Rabbits

| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-last (µg·h/mL) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (L/h/kg) | Reference(s) |

|---|---|---|---|---|---|---|---|---|---|

| Intravenous (IV) | 5 | - | - | 9.03 ± 2.66 | 2.06 | - | - | 0.6 | [8][9] |

| Intramuscular (IM) | 5 | 3.33 ± 0.39 | - | 9.07 ± 1.80 | - | 105 ± 27 | - | - | [8][9] |

| Subcutaneous (SC) | 5 | 2.91 ± 0.56 | - | 9.28 ± 1.56 | - | 118 ± 40 | - | - | [8][9] |

| Oral (PO) | 45 | 5.7 (abscess fluid) | ~1-2 | 101 (abscess fluid) | - | - | - | - |[11] |

The Rhesus monkey is a critical model for efficacy studies, particularly for agents like levofloxacin against inhalational anthrax.[12] A key finding in this species is that the elimination half-life of levofloxacin is substantially shorter (~2 hours) than in humans (~7 hours).[13][14][15] This necessitates humanized dosing regimens (e.g., an initial high dose followed by a smaller dose 12 hours later) to achieve comparable AUC values to the human 500 mg once-daily dose.[12][15] Excretion is rapid and occurs predominantly via the urine.[13][14]

Table 3: Pharmacokinetic Parameters of Levofloxacin in Rhesus Monkeys

| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Plasma Protein Binding (%) | Reference(s) |

|---|

| Oral (PO) | 15 | - | - | - | ~2 | - | ~11.2 |[13][14][15] |

In rats, levofloxacin shows rapid exchange and equilibration between the blood and hepatobiliary systems, with evidence of hepatobiliary excretion.[16] The drug is rapidly absorbed after oral administration, achieving high bioavailability.[17] Studies using microdialysis have been employed to measure unbound, free drug concentrations in plasma and tissues like the prostate, which are more representative of the drug concentration at the site of infection.[18]

Table 4: Pharmacokinetic Parameters of Levofloxacin in Rats

| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (L/h/kg) | Reference(s) |

|---|---|---|---|---|---|---|---|---|---|

| Intravenous (IV) | 3 | - | - | - | - | - | - | - | [16] |

| Intravenous (IV) | - | - | - | - | 3.29 ± 0.23 (elimination) | - | 0.86 ± 0.23 | - | [17] |

| Intramuscular (IM) | - | 3.1 ± 0.35 | 1.64 ± 0.29 | 20.24 ± 1.31 | 3.58 ± 0.30 | 91.35 ± 6.81 | - | - | [17] |

| Oral (PO) | - | 2.87 ± 0.24 | - | - | - | 114 ± 27.7 | - | - |[17] |

The murine model is frequently used for efficacy studies, often requiring high, fractionated doses to generate pharmacokinetic parameters equivalent to those in humans due to the mouse's rapid metabolism and clearance.[19][20] For example, a 250 mg/kg dose given every 12 hours in mice is used to approximate the exposure of a 1,000 mg daily dose in humans.[20]

Table 5: Pharmacokinetic Parameters of Levofloxacin in Mice

| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-₂₄ (µg·h/mL) | T½ (h) | Notes | Reference(s) |

|---|---|---|---|---|---|---|---|

| Oral (PO) | 250 (q12h) | - | - | - | - | Equivalent to 1,000 mg/day in humans | [19][20] |

| Oral (PO) | 500 (q12h) | - | - | - | - | Twofold greater exposure than 1,500 mg/day in humans | [19][20] |

| Intraperitoneal (IP) | 50 - 400 | - | - | - | - | Used in pneumonia model studies |[21] |

Metabolism of Levofloxacin

A consistent finding across preclinical species and humans is that levofloxacin undergoes very limited metabolism.[13][22][23] The majority of the administered dose is excreted as the unchanged parent drug, primarily in the urine.[2][13][23]

In Rhesus monkeys, unchanged levofloxacin accounted for approximately 58-65% of the administered dose excreted in urine over 48 hours.[13] Two minor metabolites, desmethyl levofloxacin (M3) and levofloxacin-N-oxide (M4) , were identified, together accounting for less than 5% of the dose.[13][14] A glucuronide conjugate of levofloxacin has also been detected.[14] This metabolic profile is comparable to that reported in humans, where these same two metabolites are found in small quantities, indicating that the Rhesus monkey is a suitable metabolic model for humans.[14][22]

Experimental Protocols

Standardized and validated methods are essential for generating reliable pharmacokinetic data. The following sections outline typical methodologies employed in preclinical levofloxacin studies.

-

Species: Healthy, adult animals of either sex are commonly used, including Sprague-Dawley rats, Beagle dogs, New Zealand White or Dutch Belted rabbits, BALB/c mice, and Rhesus monkeys.[4][18]

-

Housing and Acclimatization: Animals are housed in controlled environments (temperature, humidity, light/dark cycle) and allowed to acclimatize for a period before the study.

-

Drug Administration: Levofloxacin is administered via the intended clinical route and an intravenous route to determine absolute bioavailability.

-

Oral (PO): Administered as a tablet or a solution in a vehicle like 0.5% hydroxypropyl methylcellulose (HPMC) via oral gavage.[4][15]

-

Intravenous (IV): Administered as a bolus or infusion, typically into a major vein (e.g., jugular, cephalic, or femoral vein).[4][16]

-

Subcutaneous (SC) & Intramuscular (IM): Injected into a suitable site, such as the dorsal scapular region (SC) or quadriceps muscle (IM).[8]

-

-

Blood/Plasma: Serial blood samples are collected at predetermined time points post-dose. For small animals like rats, this may involve cannulation of the jugular vein.[16] For larger animals, samples are drawn from peripheral veins. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged (e.g., at 4000 rpm for 5-10 minutes) to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.[18][24]

-

Urine and Feces: For excretion studies, animals are housed in metabolic cages to allow for the quantitative collection of urine and feces over extended periods (e.g., up to 168 hours).[14]

-

Tissues: For distribution studies, animals are euthanized at various time points, and tissues of interest (e.g., lung, prostate, kidney) are harvested, weighed, homogenized, and stored frozen.[18][25]

-

Microdialysis: To measure unbound drug concentrations, microdialysis probes are surgically inserted into the tissue of interest (e.g., prostate) or a blood vessel (e.g., jugular vein).[16][18] The probe is perfused with a physiological solution, and the resulting dialysate is collected for analysis.[18]

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the most widely used method for quantifying levofloxacin in biological matrices due to its sensitivity and specificity.[26][27][28]

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.[16][24]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm) is commonly used.[26]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (typically acetonitrile) and an aqueous buffer (e.g., 1 mM 1-octanesulfonic acid or 10 mM o-phosphoric acid, pH adjusted to ~3.0).[16][24]

-

Flow Rate: Typically around 1.0 - 1.5 mL/min.[26]

-

-

Detection:

-

Sample Preparation:

-

Protein Precipitation: A simple and effective method where a precipitating agent (e.g., acetonitrile or the mobile phase itself) is added to the plasma or tissue homogenate.[24] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected and injected into the HPLC system.

-

-

Quantification:

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of levofloxacin to an internal standard (e.g., moxifloxacin) versus known concentrations in blank matrix.[24] Linearity is typically established over a range like 10–10,000 ng/mL.[26]

-

Validation: The method is validated according to regulatory guidelines for parameters such as accuracy, precision (intra- and inter-day), linearity, recovery, and stability.[24]

-

Conclusion

Preclinical studies reveal that levofloxacin is a well-absorbed and widely distributed antibiotic with minimal metabolism across various animal models. The primary route of elimination is renal excretion of the unchanged drug. Key species-specific differences, such as the significantly shorter half-life in monkeys and rabbits compared to dogs, underscore the importance of careful model selection and the design of appropriate dosing regimens to accurately predict human exposure and efficacy. The methodologies outlined in this guide represent the standard practices for generating robust ADME data, which forms the foundation for successful clinical development and regulatory submission.

References

- 1. The clinical pharmacokinetics of levofloxacin | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of levofloxacin following oral administration of a generic levofloxacin tablet and intravenous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Pharmacokinetics of levofloxacin after single intravenous, oral and subcutaneous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pharmacokinetic profiles of levofloxacin after intravenous, intramuscular and subcutaneous administration to rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Comparison of Efficacies of Oral Levofloxacin and Oral Ciprofloxacin in a Rabbit Model of a Staphylococcal Abscess - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic considerations and efficacy of levofloxacin in an inhalational anthrax (postexposure) rhesus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pharmacokinetics, metabolism, excretion and plasma protein binding of 14C-levofloxacin after a single oral administration in the Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Pharmacokinetic study of levofloxacin in rat blood and bile by microdialysis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Population Pharmacokinetic Modeling of the Unbound Levofloxacin Concentrations in Rat Plasma and Prostate Tissue Measured by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. jbino.com [jbino.com]

- 28. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Levofloxacin Mesylate

[AN-HPLC-001]

Abstract

This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of levofloxacin from levofloxacin mesylate in bulk drug and pharmaceutical dosage forms. The method utilizes a C18 column with isocratic elution and UV detection, providing a rapid and reliable analytical solution for quality control and research laboratories. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] Levofloxacin is the L-isomer of ofloxacin and exhibits greater potency.[1][3] It is commonly available as a mesylate salt in pharmaceutical formulations. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of this compound products. This application note presents a validated HPLC method for its quantification.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

-

Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Software: OpenLab ChemStation or equivalent.

-

Reference Standard: Levofloxacin USP Reference Standard.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate, Citric Acid Monohydrate, Phosphoric Acid, and purified water (Milli-Q or equivalent).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[4][5] |

| Mobile Phase | 0.05 M Citric Acid Monohydrate and 10 mL of 1.0 M Ammonium Acetate buffer: Acetonitrile (85:15 v/v)[4] |

| Flow Rate | 1.0 mL/min[1][4][6] |

| Injection Volume | 20 µL |

| Column Temperature | 40°C[6][7] |

| Detection Wavelength | 293 nm[4] |

| Run Time | 15 minutes |

Table 1: Optimized Chromatographic Conditions

Preparation of Solutions

Buffer Preparation: A 0.05 M solution of citric acid monohydrate was prepared by dissolving the appropriate amount in purified water. 10 mL of 1.0 M ammonium acetate solution was added to 840 mL of the citric acid solution.[4] The pH of the final buffer can be adjusted if necessary.

Mobile Phase Preparation: The mobile phase was prepared by mixing the buffer and acetonitrile in the ratio of 85:15 (v/v).[4] The solution was then filtered through a 0.45 µm membrane filter and degassed prior to use.

Standard Stock Solution Preparation: An accurately weighed quantity of Levofloxacin reference standard (approximately 50 mg) was transferred to a 50 mL volumetric flask. 7.5 mL of 0.1 M Hydrochloric acid was added, and the flask was sonicated to dissolve the standard. The volume was then made up to the mark with 0.1 M Hydrochloric acid.[4]

Working Standard Solution Preparation: 5.0 mL of the standard stock solution was transferred to a 25 mL volumetric flask and diluted to the mark with purified water to achieve a final concentration of approximately 0.2 mg/mL.[4]

Sample Preparation (for a formulation equivalent to 5 mg/mL Levofloxacin): 10 mL of the sample solution was transferred into a 50 mL volumetric flask. 7.5 mL of 0.1 M hydrochloric acid solution was added, and the volume was made up with the mobile phase.[4] From this solution, 5.0 mL was transferred into a 25 mL volumetric flask and diluted to volume with water.[4]

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

Linearity

The linearity of the method was evaluated by analyzing a series of levofloxacin standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested concentration range.[3][7][8]

Precision

The precision of the method was determined by performing replicate injections of the standard solution. Both intra-day (repeatability) and inter-day (intermediate precision) studies were conducted. The low relative standard deviation (%RSD) values indicated good precision.[3][8]

Accuracy

Accuracy was assessed by the standard addition method, where known amounts of the levofloxacin standard were added to a placebo preparation. The percentage recovery was calculated to determine the accuracy of the method.[4][9]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.[4] The method was found to be robust for these minor changes.

A summary of the method validation data is presented in Table 2.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9998[7] | ≥ 0.999 |

| Precision (%RSD) | ||

| Intra-day | < 2%[8] | ≤ 2% |

| Inter-day | < 5%[8] | ≤ 5% |

| Accuracy (% Recovery) | 99.0% to 99.9%[4] | 98.0% - 102.0% |

| Robustness | Robust | No significant impact on results |

Table 2: Summary of Method Validation Data

Results and Discussion

The developed HPLC method provided a well-resolved peak for levofloxacin with a retention time of approximately 11.20 minutes.[4] The symmetrical peak shape and good resolution from any potential excipient peaks indicate the specificity of the method. The validation results confirm that the method is linear, precise, accurate, and robust for the intended purpose of quantifying this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The method meets all the validation requirements as per the ICH guidelines, ensuring its suitability for regulatory purposes.

Experimental Protocols

Protocol 1: HPLC System Preparation

-

Ensure all solvent lines are properly placed in the respective mobile phase and wash solution reservoirs.

-

Purge the pump with each solvent line to remove any air bubbles.

-

Set the column temperature to 40°C.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Sample Analysis

-

Prepare the standard and sample solutions as described in the "Preparation of Solutions" section.

-

Create a sequence in the chromatography software with the standard and sample injection details.

-

Inject the blank (mobile phase), followed by the standard solution in replicate, and then the sample solutions.

-

Process the chromatograms to determine the peak areas of levofloxacin.

-

Calculate the concentration of levofloxacin in the sample using the peak area of the standard.

Visualizations

Caption: Workflow for HPLC analysis of this compound.

References

- 1. ijpsr.com [ijpsr.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Spectrophotometric and rp-hplc method development and validation of levofloxacin [wisdomlib.org]

- 4. abap.co.in [abap.co.in]

- 5. caribjscitech.com [caribjscitech.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. akademiamedycyny.pl [akademiamedycyny.pl]

- 9. researcherslinks.com [researcherslinks.com]

Determining the Minimum Inhibitory Concentration (MIC) of Levofloxacin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Accurate MIC determination is crucial for antimicrobial susceptibility testing, guiding therapeutic choices, and monitoring the emergence of resistant pathogens.[2]

The protocols described herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6] Three primary methods are detailed: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).

Data Summary: Levofloxacin MIC and Quality Control Ranges

The following tables summarize essential quantitative data for levofloxacin MIC determination, including interpretive criteria and quality control ranges for commonly used reference strains.

Table 1: CLSI Interpretive Criteria for Levofloxacin MICs (μg/mL)

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales (pre-2019) | ≤ 2 | 4 | ≥ 8 |

| Enterobacterales (post-2019) | ≤ 0.5 | 1 | ≥ 2 |

| Pseudomonas aeruginosa | ≤ 2 | 4 | ≥ 8 |

| Staphylococcus aureus | ≤ 1 | 2 | ≥ 4 |

| Streptococcus pneumoniae | ≤ 2 | 4 | ≥ 8 |

Source: CLSI documents. Note that breakpoints can be updated; refer to the latest CLSI M100 supplement for current interpretive criteria.[3][4][7]

Table 2: Quality Control (QC) Ranges for Levofloxacin MIC Testing (μg/mL)

| QC Strain | Broth Microdilution / Agar Dilution MIC Range | Gradient Diffusion (E-test) MIC Range |

| Escherichia coli ATCC® 25922™ | 0.008 - 0.06 | 0.008 - 0.06 |

| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 | 0.5 - 4 |

| Staphylococcus aureus ATCC® 29213™ | 0.06 - 0.5 | 0.06 - 0.5 |

| Enterococcus faecalis ATCC® 29212™ | 0.25 - 2 | 0.25 - 2 |

| Streptococcus pneumoniae ATCC® 49619™ | 0.5 - 2 | 0.5 - 2 |

Source: CLSI and EUCAST guidelines. QC results must fall within these ranges for the test to be considered valid.[8][9]

Experimental Workflow

The general workflow for determining the MIC of levofloxacin involves preparing the antimicrobial agent, standardizing the bacterial inoculum, exposing the bacteria to varying concentrations of the antibiotic, incubating under appropriate conditions, and finally, determining the lowest concentration that inhibits growth.

Caption: General experimental workflow for MIC determination.

Detailed Experimental Protocols

Adherence to standardized procedures is critical for the accuracy and reproducibility of MIC results.

Protocol 1: Broth Microdilution Method

This method is considered a reference standard for quantitative susceptibility testing.[2] It involves testing a microorganism's susceptibility in a series of wells containing twofold dilutions of the antimicrobial agent in a liquid medium.

Materials:

-

Levofloxacin analytical standard powder

-

Appropriate solvent for levofloxacin (e.g., sterile deionized water, with adjustments using NaOH or HCl if necessary for dissolution)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

-

Sterile 96-well microtiter plates[10]

-

Bacterial strains (test isolates and QC strains)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar

-

Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35±2°C)

Procedure:

-

Preparation of Levofloxacin Stock Solution:

-

Accurately weigh the levofloxacin powder and calculate the volume of solvent needed to achieve a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.

-

Prepare the stock solution and sterilize by filtration through a 0.22 µm filter. Store in aliquots at -70°C.

-

-

Preparation of Microtiter Plates:

-

Label a sterile 96-well plate.

-

Dispense 50 µL of CAMHB into all wells.

-

Create a serial twofold dilution of the levofloxacin stock solution directly in the plate. Start by adding 50 µL of a working solution (e.g., 256 µg/mL) to the first column of wells.

-

Using a multichannel pipette, transfer 50 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). Discard the final 50 µL from the last dilution column.

-

The final volume in each well will be 50 µL before adding the inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] This can be verified using a spectrophotometer.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2] This is typically done by making a 1:100 dilution (e.g., 0.1 mL into 9.9 mL of CAMHB).

-

-

Inoculation and Incubation:

-

Using a multichannel pipette, add 50 µL of the final diluted inoculum to each well (except the sterility control). The final volume in each test well is now 100 µL.

-

Cover the plate with a lid and incubate at 35±2°C for 16-20 hours in ambient air.[12]

-

-

Reading and Interpretation:

-

Following incubation, examine the plate for bacterial growth (turbidity). A reading aid (e.g., a viewing box with a mirror) is recommended.

-

The MIC is the lowest concentration of levofloxacin at which there is no visible growth.[1] The growth control well must show distinct turbidity. The sterility control well should remain clear.

-

Protocol 2: Agar Dilution Method

The agar dilution method is another reference standard, particularly useful for testing multiple isolates against a single antimicrobial agent.[13]

Materials:

-

Levofloxacin stock solution (prepared as in Protocol 1)

-

Mueller-Hinton Agar (MHA)[13]

-

Sterile Petri dishes (100 mm)

-

Bacterial strains (test isolates and QC strains)

-

Inoculum preparation materials (as in Protocol 1)

-

Inoculum replicating apparatus (multipoint inoculator)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of levofloxacin working solutions at 10 times the desired final concentrations.

-

Melt MHA and cool to 45-50°C in a water bath.

-

For each desired concentration, add 2 mL of the corresponding 10x levofloxacin working solution to 18 mL of molten MHA to create a 1:10 dilution.[14] Mix gently but thoroughly to avoid air bubbles and pour into a sterile Petri dish.

-

Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum for each isolate, adjusted to a 0.5 McFarland standard as described previously.

-

Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, transfer a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of approximately 1 x 10⁴ CFU per spot.[2][13]

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35±2°C for 16-20 hours.[13]

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of levofloxacin that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[13]

-

Protocol 3: Gradient Diffusion Method (E-test)

This method utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.[15][16][17] It is a convenient alternative to dilution methods.

Materials:

-

Levofloxacin gradient diffusion strips (e.g., ETEST®)[15]

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial strains (test isolates and QC strains)

-

Inoculum preparation materials (as in Protocol 1)

-

Sterile cotton swabs

Procedure:

-

Inoculum Preparation and Plate Inoculation:

-

Prepare a standardized inoculum adjusted to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[18]

-

Let the plate dry for 5-15 minutes.

-

-

Application of Gradient Strip:

-

Using sterile forceps, apply the levofloxacin gradient strip to the center of the inoculated agar surface.[18] Ensure the entire strip is in contact with the agar.

-

-

Incubation:

-

Incubate the plate in an inverted position at 35±2°C for 16-20 hours.[16]

-

-

Reading and Interpretation:

-

After incubation, an elliptical zone of inhibition will be visible around the strip.

-

Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[18] For bactericidal drugs like levofloxacin, read at the point of complete inhibition, ignoring any hazes or microcolonies.[18] If the intersection falls between two markings, round up to the next higher value.[18]

-

Quality Control

Running certified QC strains with known MIC ranges in parallel with clinical isolates is mandatory to ensure the accuracy of the testing procedure.[19][20] The obtained MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[2][8] If QC results are out of range, patient results should not be reported, and the entire test must be investigated and repeated.[20]

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Performance of Etest and Disk Diffusion for Detection of Ciprofloxacin and Levofloxacin Resistance in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. himedialabs.com [himedialabs.com]